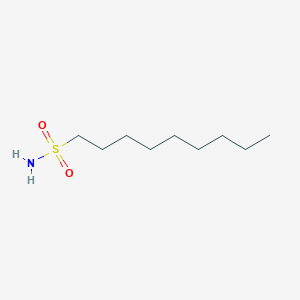

Nonane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H21NO2S |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

nonane-1-sulfonamide |

InChI |

InChI=1S/C9H21NO2S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3,(H2,10,11,12) |

InChI Key |

NLWIMJPEFDUCJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Nonane 1 Sulfonamide and Analogous Aliphatic Sulfonamides

Modern and Novel Synthetic Routes to Aliphatic Sulfonamides

Catalytic Oxidation and S-N Coupling Methodologies

Metal-Free Synthetic Procedures

In response to the growing need for sustainable chemistry, significant research has focused on developing synthetic routes to sulfonamides that avoid the use of transition metals. These methods circumvent the costs and potential toxicity associated with metal catalysts and often offer milder reaction conditions.

One prominent strategy involves photoredox catalysis using organic dyes. For instance, a practical and cost-effective method utilizes Eosin Y, a metal-free photocatalyst, which activates sulfamoyl chlorides for the hydrosulfamoylation of electron-deficient alkenes under blue light. nih.gov This approach is noted for its simple setup, broad functional group tolerance, and applicability to late-stage functionalization. nih.gov A similar photoredox-catalyzed method employs Eosin Y to facilitate the sulfonylation of phenylhydrazines with thiols in an environmentally friendly MeCN:H2O solvent system. thieme-connect.comorganic-chemistry.org

Electrochemical synthesis represents another powerful metal-free alternative. Sulfonamides can be synthesized via dehydrogenation by polymerizing sulfamate (B1201201) intermediates with SO2 and amines, using a boron-doped diamond electrode. thieme-connect.com This method is advantageous as it avoids harsh conditions and is suitable for scaling up in continuous systems, making it attractive for industrial applications. thieme-connect.com Additionally, a metal-free system using DABCO as a promoter enables the C–H bond functionalization of aliphatic sulfonamides under mild conditions, yielding α,β-unsaturated imines through a proposed [2 + 2] cyclization/ring-cleavage mechanism. rsc.org

Table 1: Overview of Metal-Free Synthetic Methods for Aliphatic Sulfonamides

| Methodology | Reagents/Catalyst | Key Features |

|---|---|---|

| Photoredox Catalysis | Eosin Y, Blue Light, Sulfamoyl Chlorides | Cost-effective, mild conditions, broad functional group tolerance. nih.gov |

| Electrochemical Synthesis | Boron-doped Diamond Electrode, SO₂, Amines | Avoids harsh reagents, suitable for continuous flow and scale-up. thieme-connect.com |

| Promoter-Mediated C-H Functionalization | DABCO | Enables functionalization of aliphatic sulfonamides under mild, metal-free conditions. rsc.org |

| Photoredox Sulfonylation | Eosin Y, Thiols, Phenylhydrazines | Uses a green solvent system (MeCN:H2O). thieme-connect.comorganic-chemistry.org |

Green Chemistry Approaches in Sulfonamide Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this often translates to using safer solvents like water, minimizing waste, and employing energy-efficient techniques such as mechanochemistry. sci-hub.seresearchgate.net

The use of water as a solvent is a primary goal of green chemistry. Several effective methods for synthesizing sulfonamides in aqueous media have been developed. A facile and environmentally benign approach involves reacting equimolar amounts of amino compounds and arylsulfonyl chlorides in water under dynamic pH control, typically using sodium carbonate. sci-hub.sersc.org This method eliminates the need for organic bases, and the desired sulfonamide products are often isolated in high yield and purity by simple filtration after acidification, significantly simplifying the workup process. sci-hub.sersc.org

Another efficient, water-based method employs an iodine-mediated reaction between sodium sulfinates and amines at room temperature. researchgate.netrsc.org This approach is convenient, environmentally friendly, and offers a straightforward purification procedure. rsc.org The reaction is believed to proceed through the initial formation of a sulfonyl iodide intermediate. researchgate.net These aqueous methods not only reduce reliance on volatile organic compounds (VOCs) but also enhance safety and reduce waste.

Table 2: Comparison of Aqueous Synthesis Methods for Sulfonamides

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Dynamic pH Control | Sulfonyl Chlorides, Amines, Na₂CO₃ | Room Temperature, Water | Eliminates organic bases, simple filtration-based isolation, high purity. sci-hub.sersc.org |

| Iodine-Mediation | Sodium Sulfinates, Amines, I₂ | Room Temperature, Water | Environmentally friendly, convenient, easy purification. researchgate.netrsc.org |

Mechanochemistry utilizes mechanical energy, typically from ball milling, to initiate chemical reactions in the absence of or with minimal solvent. This technique offers significant ecological benefits. A notable development is the three-component Pd-catalyzed aminosulfonylation reaction involving an amine, potassium metabisulfite (B1197395) (K₂S₂O₅) as an SO₂ source, and an aryl bromide or carboxylic acid. thieme-connect.comrsc.orgrsc.org This mechanochemical strategy accommodates a wide range of primary and secondary aliphatic and aromatic amines, providing a direct route to diverse sulfonamides. rsc.orgrsc.org The process has been successfully scaled up to the gram level. rsc.org

Other mechanochemical approaches include a copper-catalyzed oxidative amination of primary sulfinamides under solvent-free conditions, using air as the terminal oxidant. acs.org Research has also demonstrated that certain reactions, such as the coupling of sulfonamides and carbodiimides to form sulfonyl guanidines, proceed efficiently under mechanochemical conditions but fail or give very low conversions in solution, highlighting the unique potential of this solvent-free technique. nih.gov

Table 3: Features of Mechanochemical Sulfonamide Synthesis

| Reaction Type | Catalyst/Reagents | Key Advantages |

|---|---|---|

| Three-Component Aminosulfonylation | Pd catalyst, K₂S₂O₅, Amine, Aryl Bromide | Solvent-free, accommodates diverse substrates, scalable. thieme-connect.comrsc.orgrsc.org |

| Oxidative Amination | Cu catalyst, Primary Sulfinamides, Amines | Solvent-free, uses air as the oxidant, no external additives needed. acs.org |

| Sulfonyl Guanidine Formation | Cu catalyst, Sulfonamides, Carbodiimides | Enables reactions that are unsuccessful in solution. nih.gov |

Stereoselective Synthesis of Chiral Aliphatic Sulfonamide Derivatives

The synthesis of chiral molecules is of paramount importance in pharmaceutical chemistry. For aliphatic sulfonamides, stereoselectivity can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

Amino acids, with their inherent chirality, serve as excellent precursors for chiral sulfonamides. researchgate.net The reaction typically involves a nucleophilic attack by the amino group on an activated sulfonyl species. researchgate.net Another powerful approach is the use of cascade reactions mediated by chiral catalysts. For example, a chiral aldehyde can mediate a cascade reaction to produce functionalized chiral heterocycles like Δ(1)-pyrroline sulfonamides. researchgate.net

Palladium-catalyzed reactions have also been employed for stereoselective synthesis. A three-component tandem reaction of N-buta-2,3-dienyl sulfonamides with iodides and a sulfonyl nucleophile, catalyzed by a palladium complex, yields substituted (Z)-N-allyl sulfonamides with high stereoselectivity for the (Z)-isomer. researchgate.net

A novel approach for creating highly functionalized chiral centers involves a stereoselective nucleophilic reagent. An efficient method has been developed for the stereoselective introduction of the difluoro(aminosulfonyl)methyl group (CF₂SO₂NH₂) into carbonyls and imines using a chiral (R)-2-pyridyl difluoromethyl sulfoximine (B86345) reagent. chinesechemsoc.org This provides a unique route to chiral α,α-difluorinated sulfonamides, including those with a quaternary stereocenter, with high enantiomeric ratios. chinesechemsoc.org

Table 4: Strategies for Stereoselective Synthesis of Chiral Sulfonamides

| Strategy | Example | Outcome |

|---|---|---|

| Chiral Starting Material | Use of amino acids as precursors. | Synthesis of optically active sulfonamides based on the amino acid's chirality. researchgate.net |

| Chiral Catalyst | Palladium-catalyzed tandem reaction. | Highly stereoselective formation of (Z)-N-allyl sulfonamides. researchgate.net |

| Chiral Auxiliary/Reagent | Chiral (R)-2-pyridyl difluoromethyl sulfoximine. | Stereoselective synthesis of chiral α,α-difluorinated sulfonamides. chinesechemsoc.org |

| Cascade Reaction | Chiral aldehyde-mediated cascade. | Synthesis of functionalized chiral heterocyclic sulfonamides. researchgate.net |

Scale-up and Industrial Synthesis Considerations for Nonane-1-sulfonamide

Transitioning a synthetic route from a laboratory setting to an industrial scale presents numerous challenges. For this compound and related compounds, key considerations include cost, safety, efficiency, and environmental impact.

A major factor is the choice of solvent. For example, while ethylene (B1197577) glycol might be used in a small-scale reaction, its high boiling point and toxicity make it impractical for large-scale industrial synthesis due to the significant time and energy required for its removal. google.com Therefore, processes utilizing more volatile, less toxic solvents, or solvent-free conditions like mechanochemistry, are highly preferred. nih.govgoogle.com

Modern synthetic methods are increasingly being designed with scalability in mind. For instance, certain electrochemical and mechanochemical syntheses have been shown to be scalable to gram quantities or suitable for continuous flow systems, which are highly desirable for industrial production. thieme-connect.comrsc.orgrsc.org The ability to perform a reaction in a one-pot procedure or to directly convert an intermediate without isolation can also significantly streamline an industrial process. organic-chemistry.org

Table 5: Key Considerations for Industrial Sulfonamide Synthesis

| Factor | Challenge | Preferred Solution/Approach |

|---|---|---|

| Solvent Choice | High-boiling, toxic solvents are difficult and costly to remove. google.com | Use of low-boiling, non-toxic solvents, aqueous media, or solvent-free (mechanochemical) methods. rsc.orgnih.gov |

| Yield & Purification | Formation of by-products complicates purification and lowers yield. google.com | High-yielding reactions with minimal side products; simplified isolation (e.g., precipitation/filtration). rsc.orggoogle.com |

| Catalyst Efficiency | High catalyst loading increases cost. | Use of highly efficient catalysts with low loading requirements. researchgate.net |

| Energy Consumption | Reactions requiring high temperatures or long durations are costly. google.com | Mild, room-temperature conditions; energy-efficient techniques like photoredox catalysis or mechanochemistry. nih.govnih.gov |

| Process Scalability | Batch processes can be inefficient for large volumes. | Methods adaptable to continuous flow systems or demonstrated gram-scale feasibility. thieme-connect.comrsc.org |

Reaction Mechanisms and Pathways Involving Nonane 1 Sulfonamide

Mechanistic Investigations of Sulfonamide Formation Reactions

The synthesis of the sulfonamide functional group is a cornerstone of medicinal and materials chemistry. nih.govrsc.org The formation of Nonane-1-sulfonamide can be achieved through several mechanistic pathways, each offering distinct advantages depending on the available starting materials and desired reaction conditions.

A convenient and high-yield method for preparing sulfonamides involves the reaction of N-silylamines with sulfonyl chlorides. nih.gov This pathway is applicable to the synthesis of a wide range of sulfonamides, including aliphatic variants like this compound. nih.gov The reaction proceeds via the nucleophilic attack of the nitrogen atom of the N-silylamine on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

The mechanism of this reaction is understood to be a kinetically controlled process. nih.gov Two primary pathways have been proposed: a two-step addition-elimination (SAN) mechanism or a one-step SN2-type mechanism. nih.gov

SAN Mechanism: In this pathway, the N-silylamine first attacks the sulfonyl chloride to form a trigonal bipyramidal intermediate adduct. This is followed by the elimination of a silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride), which is a favorable process that drives the reaction forward. nih.gov

SN2-type Mechanism: Alternatively, the reaction can proceed through a concerted, one-step process where the N-silylamine attacks the sulfur center, and the halide leaves simultaneously. In this scenario, the previously mentioned adduct would represent a transition state rather than a stable intermediate. nih.gov

The reaction is efficient, can often be performed in the absence of a solvent, and allows for the recovery of the silyl chloride byproduct. nih.gov To synthesize this compound, nonanesulfonyl chloride would be reacted with an appropriate N-silylated amine.

Table 1: Key Features of Sulfonamide Synthesis via N-Silylamines

| Feature | Description | Reference |

| Reactants | N-silylamine, Sulfonyl Chloride | nih.gov |

| Key Step | Nucleophilic attack of silylated nitrogen on the sulfur atom | nih.gov |

| Proposed Mechanisms | Two-step Addition-Elimination (SAN) or one-step SN2 | nih.gov |

| Driving Force | Formation of a strong silicon-halide bond in the byproduct | nih.gov |

| Advantages | High yields, can be solvent-free, applicable to various sulfonamides | nih.gov |

Radical chain mechanisms represent an alternative approach to forming C-S and S-N bonds. While a variety of radical-based methods for sulfonamide synthesis exist, the specific involvement of an isodiazene radical chain for the direct formation of a simple aliphatic sulfonamide is not extensively documented. Isodiazene intermediates are more commonly associated with other transformations, such as the deamination of primary amines.

In those contexts, an isodiazene (RN=NH) can generate radical species that propagate a chain reaction. acs.org This process typically involves the generation of a primary radical, which then engages in a very fast hydrogen-atom transfer (HAT) from another isodiazene molecule, creating a diazenyl radical and propagating the chain. acs.org While this demonstrates the utility of isodiazenes in generating radicals, its direct application as a primary pathway for synthesizing this compound from nonane-based precursors and a nitrogen source remains an underexplored area.

More broadly, the synthesis of sulfonamides can proceed through pathways involving sulfonyl radical intermediates. nih.govnih.gov These sulfonyl radicals can be generated from various precursors and subsequently trapped by nitrogen-based nucleophiles or other radical species to form the sulfonamide linkage. nih.govsci-hub.se For instance, photocatalytic methods can convert sulfonamides into sulfonyl radicals for further functionalization, highlighting the accessibility of these intermediates in modern synthesis. nih.gov

Oxidative coupling provides a modern and environmentally benign route to sulfonamides by directly linking widely available commodity chemicals like thiols and amines. rsc.orgacs.org This approach avoids the use of unstable and toxic sulfonyl chlorides. rsc.orgnih.gov The synthesis of this compound via this pathway would involve the coupling of nonanethiol with an amine.

A well-studied example is the electrochemical oxidative coupling method. rsc.orgacs.org The proposed mechanism for this transformation involves several key steps:

Disulfide Formation: The reaction initiates with the anodic oxidation of the thiol (e.g., nonanethiol) to form the corresponding disulfide. sci-hub.seacs.org

Amine Oxidation: The amine is then oxidized at the anode to generate an aminium radical cation. rsc.orgsci-hub.se

S-N Bond Formation: This aminium radical intermediate reacts with the disulfide to form a sulfenamide (B3320178). rsc.orgacs.org

Successive Oxidations: The sulfenamide undergoes two subsequent oxidation steps, proceeding through a sulfinamide intermediate, to ultimately yield the stable sulfonamide product. rsc.org

This entire process can be driven by electricity in a short amount of time, with hydrogen gas being the only byproduct at the cathode. rsc.org The mild conditions allow for broad substrate scope and functional group compatibility. rsc.orgresearchgate.net

Table 2: Mechanistic Steps in Electrochemical Oxidative Coupling for Sulfonamide Synthesis

| Step | Transformation | Key Intermediate | Reference |

| 1 | Thiol → Disulfide | Disulfide | sci-hub.seacs.org |

| 2 | Amine → Aminium Radical | Aminium Radical Cation | rsc.orgsci-hub.se |

| 3 | Disulfide + Aminium Radical → Sulfenamide | Sulfenamide | rsc.orgacs.org |

| 4 | Sulfenamide → Sulfinamide → Sulfonamide | Sulfinamide | rsc.org |

Intramolecular cyclization pathways generally refer to reactions of molecules that already contain a sulfonamide moiety, leading to the formation of cyclic structures. These reactions are crucial for the synthesis of heterocyclic compounds, including sultams (cyclic sulfonamides). While this is not a method for the initial formation of acyclic this compound, it represents a significant class of reactions that sulfonamides can undergo.

For a derivative of this compound containing a strategically placed reactive group (such as a double or triple bond), intramolecular cyclization can be induced. One prominent example is the radical cyclization of ene sulfonamides (sulfonamides containing an N-alkenyl group). princeton.edu In this type of reaction, a radical is generated elsewhere in the molecule, which then adds to the double bond of the ene sulfonamide. princeton.edu This cyclization produces an α-sulfonamidoyl radical intermediate, which can then undergo a characteristic β-fragmentation, eliminating a sulfonyl radical (RSO₂•) to form an imine. princeton.edu This process effectively cleaves the N-sulfonyl group under mild, reductive conditions to yield a cyclic imine, which is a valuable synthetic intermediate. princeton.edu

Such pathways demonstrate the synthetic utility of the sulfonamide group as a stable protecting group that can later be removed under specific radical conditions to facilitate complex molecular constructions. princeton.edu

Degradation and Transformation Mechanisms of Aliphatic Sulfonamides

Understanding the degradation of sulfonamides is critical for environmental science and pharmacology. Aliphatic sulfonamides are generally characterized by high hydrolytic stability, but they can be broken down under specific catalytic conditions. nih.gov

Recent studies have demonstrated that cerium dioxide (CeO₂) nanostructures exhibit remarkable catalytic activity for the hydrolytic cleavage of sulfonamides in aqueous solutions under ambient conditions. princeton.edu This process does not require any additional illumination, activation, or significant pH adjustment. princeton.edu

The primary mechanism is a ceria-catalyzed hydrolysis reaction. The surface of the nanoceria facilitates the cleavage of multiple bonds within the sulfonamide structure. For aromatic sulfonamides, the identified degradation products indicate that cleavage of the S–N, C–N, and C–S bonds can occur.

S–N Bond Cleavage: This is often the most common pathway, resulting from a nucleophilic sulfonyl substitution on the sulfur atom. For this compound, this would yield nonane-1-sulfonic acid and ammonia.

C–S Bond Cleavage: This pathway would break the bond between the nonyl chain and the sulfur atom, leading to other degradation products.

The efficiency and kinetics of the degradation are dependent on the specific structure of the sulfonamide and the physicochemical properties of the ceria nanocatalyst. princeton.edu This catalytic pathway is significant for both heterogeneous catalysis and the potential for environmental remediation of sulfonamide-containing pollutants.

Biological and Enzymatic Transformation Mechanisms

The biodegradation of sulfonamides is a complex process mediated by various microorganisms, including bacteria, fungi, and algae. nih.govnih.gov While specific pathways for this compound have not been detailed, general mechanisms for alkyl sulfonamides can be proposed. Key enzymatic systems involved in the metabolism of xenobiotics include oxidoreductases like cytochrome P450 monooxygenases (CYPs) and transferases. nih.govresearchgate.net

Oxidative Degradation: CYPs are known to catalyze the hydroxylation of alkyl chains. For this compound, this would likely occur at the terminal (ω) or sub-terminal (ω-1) carbon of the nonyl group. This initial hydroxylation can be followed by further oxidation to an aldehyde and then a carboxylic acid, facilitating entry into fatty acid degradation pathways like β-oxidation. genome.jp

N-Conjugation: The sulfonamide nitrogen can be a site for enzymatic conjugation reactions. Pathways such as N-acetylation by N-acetyltransferases or N-glucosylation/glucuronidation by glycosyltransferases are common metabolic routes for sulfonamides in various organisms. researchgate.netnih.gov These transformations increase the water solubility of the compound, aiding in its excretion.

The degradation is often initiated by modification of the terminal functional groups or the alkyl chain, which can ultimately lead to the cleavage of the sulfonamide bond. nih.gov

Identification of Transformation Products and Intermediates

Based on the chemical and biological degradation mechanisms described, a range of transformation products (TPs) and intermediates can be predicted for this compound. The identification of such products is typically performed using advanced analytical techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS/MS). nih.govnih.gov

The table below lists the plausible transformation products arising from different degradation pathways.

| Degradation Pathway | Plausible Transformation Product/Intermediate | Resulting From |

|---|---|---|

| Oxidation (Chemical/Biological) | Hydroxythis compound isomers | •OH attack or CYP-mediated hydroxylation of the nonyl chain |

| Oxidation (Chemical/Biological) | Oxothis compound isomers (ketones) | Further oxidation of secondary alcohol intermediates |

| Oxidation (Chemical/Biological) | Nonanoic acid | Complete oxidative cleavage of the C-S bond and subsequent oxidation |

| S-N Bond Cleavage | Nonane-1-sulfinic acid | Reductive or hydrolytic cleavage of the S-N bond |

| S-N Bond Cleavage | Nonane-1-sulfonic acid | Oxidative cleavage of the S-N bond |

| C-S Bond Cleavage | Nonylamine | Cleavage of the C-S bond (less common) |

| Biological Conjugation | N-acetyl-nonane-1-sulfonamide | Enzymatic acetylation of the sulfonamide nitrogen |

Studies on other sulfonamides have confirmed that TPs can sometimes be more persistent or mobile than the parent compound, highlighting the importance of identifying the full range of degradation products. researchgate.netnih.gov

S-N Bond Cleavage and SO₂ Extrusion Mechanisms

S-N Bond Cleavage: The cleavage of the sulfur-nitrogen bond is a fundamental reaction pathway for sulfonamides under various conditions. nih.gov

Hydrolytic Cleavage: This can occur under acidic or basic conditions, where nucleophilic attack on the sulfur atom leads to the breaking of the S-N bond, yielding a sulfinic or sulfonic acid and an amine. nih.gov

Reductive Cleavage: Electrochemical methods or chemical reductants can achieve S-N bond cleavage, a process used in synthetic chemistry for the deprotection of amines. acs.org The net transformation is a two-electron reduction of the N-S bond.

Oxidative Cleavage: Reactive species generated during AOPs can attack the sulfonamide moiety, leading to S-N bond fragmentation. acs.org In mass spectrometry, heterolytic cleavage of this bond is a characteristic fragmentation pathway used for identification. researchgate.netrsc.org

SO₂ Extrusion Mechanisms: The extrusion (elimination) of sulfur dioxide (SO₂) is another documented degradation pathway for some sulfonamides. nih.govresearchgate.net This reaction is most frequently observed during the photodegradation or oxidation of sulfonamides that contain a six-membered heterocyclic ring attached to the sulfonamide nitrogen. nih.govacs.orgacs.orgnih.gov The mechanism is believed to involve the formation of a radical cation and subsequent intramolecular rearrangement that facilitates the release of the stable SO₂ molecule. acs.orgresearchgate.net For a simple primary alkyl sulfonamide like this compound, which lacks the specific structural features that promote this rearrangement, SO₂ extrusion is considered a less probable pathway compared to direct S-N or C-S bond cleavage.

Intramolecular Reactivity and Rearrangements of Sulfonamide Structures

The sulfonamide group is relatively unreactive and metabolically stable. wikipedia.org Intramolecular reactions and rearrangements typically require specific structural features or activating groups within the molecule that are absent in this compound. acs.org

For more complex sulfonamides, several types of intramolecular reactions have been documented:

Cyclization Reactions: Sulfonamides with appropriately positioned functional groups can undergo intramolecular cyclization. For example, nickel-catalyzed intramolecular coupling between a benzylic sulfonamide and a pendant alkyl chloride can form cyclopropane (B1198618) rings. acs.org

Smiles and Fries-Type Rearrangements: These are classic organic reactions that can occur in aryl sulfonamides, involving the migration of the sulfonyl group from the nitrogen to a carbon atom on an aromatic ring. acs.org

Intramolecular Ligation: In organometallic chemistry, a sulfonamide group tethered to a ligand can coordinate intramolecularly to the metal center, a process that can be used to modulate the complex's reactivity in a pH-dependent manner. nih.govmdpi.com

For this compound, a simple and flexible aliphatic compound, such intramolecular reactivity is not expected under normal conditions. The molecule lacks the necessary aromatic rings for rearrangements like the Fries-type or the steric constraints and additional reactive groups that would favor intramolecular cyclization.

Computational and Theoretical Investigations of Nonane 1 Sulfonamide

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using DFT methods, are powerful tools for investigating the molecular structure, reactivity, and electronic properties of molecules like Nonane-1-sulfonamide. nih.govmdpi.com These studies typically employ functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govjacsdirectory.comnih.gov Such calculations can optimize the molecule's geometry, predict vibrational frequencies, and analyze its electronic landscape. nih.govnih.gov

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. jacsdirectory.commdpi.com A smaller energy gap generally implies higher reactivity. nih.gov

The HOMO-LUMO energy gap can be used to calculate various quantum chemical parameters that describe a molecule's reactivity.

Table 1: Calculated Quantum Chemical Parameters for a Model Sulfonamide

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. jacsdirectory.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. jacsdirectory.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. jacsdirectory.com |

| Electronegativity (χ) | (I + A) / 2 | Measure of an atom's ability to attract electrons. jacsdirectory.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. jacsdirectory.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. jacsdirectory.com |

This table presents conceptual formulas and their significance based on data from model sulfonamide studies. Specific values for this compound require dedicated calculation.

Charge distribution analysis, often performed using Natural Population Analysis (NPA) within NBO studies, reveals the partial charges on each atom. uni-muenchen.de In the sulfonamide moiety, the oxygen atoms carry a significant negative charge, and the sulfur atom has a positive charge, reflecting the high polarity of the S=O bonds. The nitrogen and its attached hydrogen also show distinct partial charges that influence intermolecular interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. uni-muenchen.de These maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.comelectrochemsci.org The MEP is calculated as the force acting on a positive test charge near the molecule, revealing regions of positive and negative potential. uni-muenchen.de

In an MEP map, different colors denote varying potential values. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. mdpi.comelectrochemsci.org For this compound, the MEP would show the most negative potential localized around the electronegative oxygen atoms of the sulfonyl group. mdpi.comresearchgate.net A region of positive potential would be expected around the amide hydrogen, making it a potential hydrogen bond donor site. mdpi.com The long, nonpolar nonane (B91170) chain would exhibit a neutral potential, generally shown in green. Understanding these reactive sites is crucial for predicting how the molecule will interact with other chemical species, including biological receptors. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewikipedia.org This method provides profound insights into intramolecular interactions by quantifying the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. jacsdirectory.comuni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). cdnsciencepub.com

Table 2: Representative NBO Donor-Acceptor Interactions in a Sulfonamide Moiety

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ* (S-O) | High | Hyperconjugation, stabilization |

| LP(1) N | σ* (S-C) | Moderate | Hyperconjugation, stabilization |

| LP(2) O | σ* (S-N) | Moderate | Hyperconjugation, stabilization |

Note: This table is illustrative, based on general findings for sulfonamides. nih.govchemijournal.com LP denotes a lone pair. The specific E(2) values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from rotations around its single bonds, primarily within the nine-carbon chain and, most importantly, around the S-N bond of the sulfonamide group. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them. mpg.de

Computational studies on model sulfonamides reveal that rotation around the S-N bond is considerably less hindered than in amides, leading to greater flexibility. mpg.de The rotational barrier is influenced by steric and electronic effects, including repulsion between the lone pairs of the sulfonyl oxygen atoms and the nitrogen atom. mpg.deacs.org The potential energy surface for this rotation typically shows two stable conformers. mpg.de In these conformers, the torsion angle (e.g., C-S-N-H) deviates significantly from the classic trans (180°) or cis (0°) arrangements seen in peptides, often adopting values around -100° and +60°. mpg.de

Bonding Characteristics and Geometric Parameters of the Sulfonamide Moiety (e.g., S-N Bond Length and Hybridization)

The geometry of the sulfonamide group is a key determinant of its chemical behavior. DFT calculations provide precise values for bond lengths and angles. nih.gov The S-N bond in sulfonamides is a subject of particular interest. Its length is typically shorter than a standard S-N single bond, suggesting some degree of double-bond character. nih.govmdpi.com However, detailed studies combining spectroscopy and DFT have shown that π-bonding involving sulfur's 3p orbitals is minimal, and the bond characteristics are more influenced by hyperconjugation and electrostatic interactions. acs.orgchemrxiv.org

The nitrogen atom in a primary sulfonamide like this compound generally exhibits a pyramidal geometry, indicating sp³ hybridization, in contrast to the planar, sp²-hybridized nitrogen in amides. mpg.de The degree of pyramidalization can be influenced by the electronic nature of the substituents. The sulfur atom is tetrahedral, consistent with sp³ hybridization.

During rotation around the S-N bond, the bond length can change slightly, elongating at the energy maximum (eclipsed conformation) compared to the energy minimum (staggered/gauche conformation). chemrxiv.org

Table 3: Typical Geometric Parameters for a Primary Alkylsulfonamide Moiety

| Parameter | Typical Calculated Value | Reference/Note |

|---|---|---|

| S-N Bond Length | ~1.63 - 1.66 Å | nih.govmdpi.com |

| S=O Bond Length | ~1.43 - 1.46 Å | nih.govmdpi.com |

| S-C Bond Length | ~1.76 - 1.78 Å | mdpi.com |

| O-S-O Bond Angle | ~118° - 120° | |

| C-S-N Bond Angle | ~105° - 108° | |

| S-N-H Bond Angle | ~112° - 115° |

Values are representative and derived from computational studies on analogous sulfonamides. nih.govmdpi.comresearchgate.net

Reaction Energetics and Transition State Analysis

Computational chemistry is instrumental in mapping the reaction pathways for molecules like this compound. By calculating the energies of reactants, products, and transition states (TS), researchers can determine reaction barriers (activation energies) and reaction enthalpies. acs.org

For example, in reactions involving the sulfonamide group, such as H-atom abstraction from the -NH₂ group by a radical (e.g., •OH), DFT can be used to locate the transition state structure. acs.orgnih.gov The geometry of the TS provides insight into the mechanism of bond breaking and formation. The calculated barrier height indicates the kinetic feasibility of the reaction. Studies on methanesulfonamide (B31651) have shown that H-abstraction from the -NH₂ group is often the most favorable pathway in atmospheric oxidation reactions, with a calculated barrier of ~2.3 kcal/mol. acs.orgnih.gov

Furthermore, computational methods like canonical variational transition state theory (CVT) can be used to calculate reaction rate constants over a range of temperatures, providing a direct link between theoretical calculations and experimental kinetics. acs.orgillinois.edu While specific studies on this compound are lacking, the principles derived from model systems like methanesulfonamide are directly applicable to understanding its potential reaction mechanisms and energetics. acs.orgnih.govresearchgate.net

Solvent Effects and Environmental Factors in Theoretical Models

Theoretical investigations of sulfonamides often employ implicit and explicit solvent models to simulate the effects of a solvent. Implicit models, such as the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For instance, studies on various sulfonamides have utilized the SMD model to approximate the influence of solvents like water and n-octanol. nih.govacs.org

Explicit solvent models, while more computationally intensive, provide a more detailed picture by including individual solvent molecules in the simulation. This approach allows for the direct modeling of specific interactions, such as hydrogen bonding between the sulfonamide and solvent molecules. Quantum chemical calculations on sulfanilamide (B372717) have shown that including explicit solvent molecules can lead to different preferred conformations compared to gas-phase or implicit solvent calculations, highlighting the importance of specific solute-solvent interactions. researchgate.net

The choice of solvent can significantly impact the conformational preferences of sulfonamides. For example, theoretical studies on sulfanilamide predict that while an eclipsed conformation of the sulfonamide group is most stable in the gas phase, a staggered conformation is preferred in the presence of a solvent. researchgate.net This change is attributed to the interactions between the solvent and the sulfonamide group. While specific data for this compound is not available, these findings suggest that its long nonyl chain would also be subject to solvent-induced conformational changes, particularly in how the alkyl chain orients itself with respect to the polar sulfonamide head.

Environmental factors like temperature and pH are also critical. Temperature variations can affect the kinetic energy of the molecule and the surrounding solvent, influencing reaction rates and conformational dynamics. The pH of the environment determines the protonation state of the acidic sulfonamide group and any other ionizable groups. Theoretical studies on alkylamino-substituted sulfonamides have explored their acid-base equilibria in different solvents, demonstrating that the deprotonation sequence of functional groups is a key aspect of their chemical behavior. nih.govacs.org For this compound, changes in pH would directly impact the charge state of the sulfonamide nitrogen, altering its interaction with the environment.

The following table summarizes the theoretical approaches used to study solvent effects on related sulfonamide compounds, which would be applicable to future studies on this compound.

| Theoretical Model/Method | Solvent(s) Studied | Properties Investigated | Key Findings for Related Sulfonamides | Reference |

| Self-Consistent Reaction Field (SCRF) with SMD model | Water, n-octanol | Acid-base equilibria, Gibbs free energies, Partition coefficients (log P) | The hydrophilicity/hydrophobicity and pKa values are significantly influenced by the solvent environment. | nih.gov |

| IEF-PCM (Integral Equation Formalism for the Polarizable Continuum Model) | Generic Solvent | Conformational stability | The presence of a solvent can alter the preferred conformation of the sulfonamide group from eclipsed to staggered. | researchgate.net |

| COSMO-RS (Conductor-like Screening Model for Real Solvents) | Natural Deep Eutectic Solvents (NADES) | Thermodynamic parameters of dissolution | The enthalpy of dissolution is influenced by intermolecular interactions with the solvent. | sci-hub.se |

Furthermore, the environmental fate and transport of sulfonamides are influenced by their interactions with soil and water. researchgate.net Computational models can be used to predict the adsorption of these compounds onto environmental surfaces, such as clay minerals. researchgate.net The physicochemical properties of this compound, dictated by its long alkyl chain and polar sulfonamide group, would govern its sorption behavior and persistence in the environment. researchgate.net

The table below outlines key environmental factors and the computational approaches used to model their impact on sulfonamides.

| Environmental Factor | Computational Approach | Predicted Impact on Sulfonamides | Reference |

| Adsorption to Soil/Clay | Quantum Mechanics, Force Fields | Adsorption is an exothermic process, influenced by molecular structure and conformation. | researchgate.net |

| Biodegradation | Quantitative Structure–Activity Relationship (QSAR) | Can predict toxicity and bioconcentration factors. | mdpi.com |

| Photodegradation/Hydrolysis | Not explicitly detailed in provided search results | These are known degradation pathways for sulfonamides in soil. | researchgate.net |

While direct computational studies on the solvent and environmental effects on this compound are not prevalent in the reviewed literature, the established theoretical frameworks for other sulfonamides provide a robust foundation for future investigations. Such studies would be invaluable in predicting its behavior in various chemical and environmental contexts.

Spectroscopic and Advanced Structural Characterization of Nonane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the connectivity and chemical environment of individual atoms.

While specific experimental spectra for Nonane-1-sulfonamide are not widely published, the expected chemical shifts can be reliably predicted based on the known effects of the sulfonamide group and the standard values for a linear alkyl chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the alkyl chain and the amine group. The protons on the carbon adjacent to the electron-withdrawing sulfonamide group (C1) will be the most deshielded. The signals for the methylene (B1212753) groups of the long alkyl chain (C2-C8) will overlap in a complex multiplet, while the terminal methyl group (C9) will appear as a distinct triplet. The protons of the -NH₂ group are typically observed as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atom directly attached to the sulfur (C1) is significantly shifted downfield. The other carbons of the nonane (B91170) chain will have chemical shifts characteristic of n-alkanes, with specific values influenced by their position relative to the chain ends.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂SO₂) | ~3.1 (t) | ~53 |

| C2 (-CH₂-) | ~1.8 (p) | ~25 |

| C3-C7 (-(CH₂)₅-) | ~1.2-1.4 (m) | ~29-32 |

| C8 (-CH₂-) | ~1.25 (m) | ~23 |

| C9 (-CH₃) | ~0.88 (t) | ~14 |

| -SO₂NH₂ | ~4.7 (br s) | - |

| Predicted values are based on standard chemical shift increments. Actual values may vary depending on solvent and experimental conditions. (t = triplet, p = pentet, m = multiplet, br s = broad singlet). |

This compound is an achiral molecule and therefore does not possess stereocenters that would give rise to enantiomers or diastereomers. Consequently, advanced NMR techniques are not utilized for traditional stereochemical assignments in this context. However, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study the through-space interactions between protons, providing valuable information about the preferred solution-state conformation of the flexible nonane chain and the orientation of the sulfonamide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₉H₂₁NO₂S), the exact mass can be calculated.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₂₁NO₂S |

| Monoisotopic Mass | 207.13440 u |

| Nominal Mass | 207 u |

| Calculated for the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S. |

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙) of this compound would be expected to undergo several characteristic fragmentation reactions. The fragmentation of the long alkyl chain is a dominant process, typically involving the loss of alkyl radicals to produce a series of carbocations separated by 14 mass units (-CH₂-). Cleavage of the C-S and S-N bonds of the sulfonamide group is also a key fragmentation pathway.

A plausible fragmentation pathway would include:

α-cleavage: Cleavage of the C1-C2 bond.

C-S Bond Cleavage: Fission of the bond between the nonyl chain and the sulfur atom, potentially leading to a [C₉H₁₉]⁺ ion (m/z 127) and loss of ·SO₂NH₂.

S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond, resulting in the loss of ·NH₂ and formation of a [C₉H₁₉SO₂]⁺ ion (m/z 191).

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the sulfonyl oxygen, followed by cleavage.

The resulting mass spectrum would be a composite of peaks arising from the fragmentation of the alkyl chain and those characteristic of the sulfonamide headgroup.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.gov The key functional groups in this compound are the N-H bonds of the amine, the S=O bonds of the sulfonyl group, and the C-H bonds of the alkyl chain.

The IR spectrum is expected to show strong absorptions for the polar S=O and N-H bonds. The Raman spectrum, conversely, would likely show strong signals for the less polar S-C and C-C bonds of the molecular backbone.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Symmetric & Asymmetric Stretching | -NH₂ | 3350 - 3250 (two bands) | 3350 - 3250 |

| C-H Stretching | -CH₃, -CH₂- | 2960 - 2850 (multiple bands) | 2960 - 2850 |

| S=O Asymmetric Stretching | -SO₂- | 1350 - 1310 (strong) | 1350 - 1310 (weak) |

| S=O Symmetric Stretching | -SO₂- | 1160 - 1120 (strong) | 1160 - 1120 (strong) |

| S-N Stretching | -SO₂-N- | 950 - 900 | 950 - 900 |

| These are typical ranges and the exact peak positions can be influenced by the molecular environment and physical state (solid/liquid). rsc.org |

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical tool for the detection of trace amounts of various chemical and biological molecules. mdpi.commdpi.com The technique leverages the massive enhancement of the Raman scattering signal that occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. researchgate.net This enhancement allows for detection at sensitivities that can reach the single-molecule level. mdpi.com

The primary mechanisms behind SERS are twofold: an electromagnetic enhancement and a chemical enhancement. The electromagnetic effect arises from the excitation of localized surface plasmons on the nanomaterial surface by incident laser light, creating highly localized and intense electric fields that amplify the Raman signal of nearby molecules. researchgate.net The chemical mechanism involves charge-transfer processes between the analyte and the substrate, which further contributes to the signal enhancement. mdpi.com

While specific SERS studies focusing solely on this compound are not extensively documented, the technique has been widely developed and applied for the trace detection of the broader class of sulfonamide antibiotics in various complex matrices. noaa.gov Given the structural similarities across the sulfonamide family, the principles and applications are directly relevant. SERS is particularly valuable for identifying sulfonamide residues in food products like meat and honey, as well as in environmental samples, where their presence even at low concentrations can be a concern. noaa.gov The high sensitivity and molecular specificity of SERS make it an important tool for quality control and regulatory monitoring. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly detailed, extensive crystallographic studies have been conducted on structurally analogous sulfonamides. The data from these related compounds offer a clear picture of the typical geometric parameters and intermolecular interactions that characterize this class of molecules in the solid state.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions in a crystalline environment. scirp.orgrsc.org By mapping the electron distribution around a molecule, it provides a detailed breakdown of the types and relative significance of different intermolecular contacts that contribute to the stability of the crystal structure. researchgate.net

In a representative study on a complex sulfonamide derivative, Hirshfeld analysis revealed the primary forces driving the crystal packing. researchgate.net The analysis quantifies the percentage contribution of each type of close contact to the total Hirshfeld surface area. The most significant interactions were found to be hydrogen-hydrogen contacts, which are indicative of van der Waals forces. researchgate.net Contacts involving hydrogen and heteroatoms (oxygen and nitrogen) signify the presence of hydrogen bonds, which are crucial directional interactions that guide the supramolecular assembly. researchgate.net

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Sulfonamide researchgate.net

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | 30.2% |

| N···H/H···N | 22.3% |

| C···H/H···C | 17.9% |

| O···H/H···O | 15.4% |

| Other (e.g., C···C, O···C) | 14.2% |

This interactive table summarizes the relative contributions of different intermolecular interactions to the crystal packing of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, as determined by Hirshfeld surface analysis.

These findings show that the crystal packing is a result of a combination of weaker, non-directional van der Waals forces (dominated by H···H contacts) and stronger, directional hydrogen bonds (O···H and N···H), which together create a stable, three-dimensional lattice. researchgate.net

Analysis of Bond Lengths and Angles

Crystallographic analysis provides precise measurements of a molecule's internal geometry. Studies on sulfonamides that are structurally similar to this compound, such as 4-methyl-N-propylbenzenesulfonamide, reveal key details about the sulfonamide functional group. nih.gov The sulfur atom typically adopts a distorted tetrahedral geometry. nih.gov

The bond lengths and angles within the sulfonamide core are consistent across many related structures. The sulfur-oxygen double bonds are characteristically short, while the sulfur-nitrogen and sulfur-carbon single bonds are longer. nih.govnih.gov These experimental values are crucial for validating computational models and understanding the electronic nature of the sulfonamide bond. nih.gov

Table 2: Selected Bond Lengths and Angles for 4-methyl-N-propylbenzenesulfonamide nih.gov

| Parameter | Molecule 1 | Molecule 2 |

| Bond Lengths (Å) | ||

| S=O | 1.428 - 1.441 | 1.433 - 1.434 |

| S–N | 1.618 | 1.622 |

| S–C | 1.766 | 1.766 |

| **Bond Angles (°) ** | ||

| O–S–O | 119.49 | 118.26 |

| N–S–C | 106.86 | 108.27 |

This interactive table presents key geometric parameters from the X-ray crystal structure of 4-methyl-N-propylbenzenesulfonamide, which contains two independent molecules in the asymmetric unit.

Advanced Chromatographic Techniques for Separation and Analysis (e.g., HPLC-DAD, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of sulfonamides in various samples. researchgate.net It is commonly paired with Diode Array Detection (DAD) or tandem Mass Spectrometry (MS/MS) for robust and sensitive analysis.

HPLC with Diode Array Detection (HPLC-DAD) is a widely used method for routine analysis. mdpi.com The separation is typically achieved on a reversed-phase column (e.g., C18), and detection is performed by monitoring the UV absorbance of the analytes. Sulfonamides generally show strong absorbance at specific wavelengths, with 260 nm being a commonly selected wavelength for quantification. mdpi.com The method's reliability is established through validation studies that determine its linearity, precision, recovery, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 3: Typical Performance Characteristics of an HPLC-DAD Method for Sulfonamide Analysis researchgate.net

| Validation Parameter | Typical Value Range |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 4.3 - 8.0 µg/kg |

| Limit of Quantification (LOQ) | 12.9 - 24.0 µg/kg |

| Recovery | 45.2% - 87.5% |

| Precision (RSD%) | < 23% |

This interactive table summarizes typical validation data for the determination of sulfonamides in food matrices using HPLC-DAD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for trace-level residue analysis. researchgate.netnih.gov The technique couples the powerful separation capabilities of HPLC (or UPLC for higher resolution) with the precise mass detection of a tandem mass spectrometer. nih.gov Analytes are typically ionized using an electrospray ionization (ESI) source in positive mode. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for each sulfonamide is selected and fragmented to produce characteristic product ions, ensuring highly selective and unambiguous identification and quantification. nih.gov

Table 4: Representative Parameters for LC-MS/MS Analysis of Sulfonamides nih.gov

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 4.6 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | 5500 V |

| Vaporizer Temperature | 550 °C |

| Performance | |

| Limit of Detection (LOD) | 0.01 - 0.14 µg/kg |

| Limit of Quantification (LOQ) | 0.02 - 0.45 µg/kg |

This interactive table outlines common instrumental conditions and performance metrics for the analysis of sulfonamides using UPLC-MS/MS.

Chemical Reactivity and Derivatization of Nonane 1 Sulfonamide

Functional Group Interconversions Involving the Sulfonamide Moiety

The sulfonamide group, often regarded as metabolically stable, is not merely a terminal functional group but can serve as a synthetic handle for conversion into other valuable functionalities. chemrxiv.orgchemrxiv.org This interconversion capacity significantly enhances the synthetic utility of Nonane-1-sulfonamide.

A key transformation is the reductive cleavage of the nitrogen-sulfur (N-S) bond. Mild and general methods have been developed to reductively cleave secondary sulfonamides to generate sulfinates and amines. chemrxiv.orgchemrxiv.org While this compound is a primary sulfonamide, N-alkylation (discussed in section 6.2) would provide the necessary secondary sulfonamide precursor for this reaction. This two-step sequence allows for the conversion of the sulfonamide into a versatile sulfinate intermediate. This sulfinate can then react in-situ with various electrophiles to form a range of S(VI) functional groups, such as sulfones. chemrxiv.org The amine portion, liberated after hydrolysis of an intermediate imine, can be further functionalized, for instance, by acylation to form different amides. chemrxiv.org

Another strategy for functional group interconversion involves the deamination of primary sulfonamides. This can be achieved by first reacting the sulfonamide with an aldehyde in the presence of a base to form an N-sulfonylimine. This intermediate can then eliminate a sulfinate salt, which can be reliably converted to other functional groups. acs.org This pathway effectively transforms the sulfonamide group into a sulfinate, which acts as a precursor for various other sulfur-containing compounds. acs.org

| Transformation | Reagents and Conditions | Product(s) | Key Feature |

| Reductive N-S Cleavage (of N-alkylated derivative) | 1. Ethyl benzoylformate, P(NMe₂)₃; 2. Base | Nonane-1-sulfinate and an amine (after hydrolysis) | Generates versatile sulfinate and amine intermediates. chemrxiv.org |

| Sulfinate Functionalization | Sulfinate from cleavage, followed by electrophiles (e.g., alkyl halides) | Nonyl sulfones, etc. | Access to a variety of S(VI) functional groups. chemrxiv.org |

| Amine Functionalization | Amine from cleavage, followed by acylating agents | N-substituted amides | Converts the sulfonamide nitrogen into a different amide linkage. chemrxiv.org |

| Deamination via N-Sulfonylimine | 1. Aldehyde, Base; 2. Catalyst | Nonane-1-sulfinate | Provides a pathway to sulfinates from primary sulfonamides. acs.org |

Reactions at the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can participate in various bond-forming reactions, most notably N-alkylation. The N-H bond is acidic and can be deprotonated by a base, facilitating substitution reactions.

N-alkylation is a common derivatization strategy that introduces substituents onto the sulfonamide nitrogen, yielding secondary or tertiary sulfonamides. This transformation is significant in medicinal chemistry for modulating a compound's biological activity and pharmacokinetic profile. nih.gov Various methods have been developed for the N-alkylation of sulfonamides. A prominent approach is the "borrowing hydrogen" or "hydrogen autotransfer" process, where alcohols serve as alkylating agents in the presence of transition metal catalysts, such as those based on iridium. rsc.orgresearchgate.net This method is environmentally benign as water is the only byproduct. researchgate.net Other effective alkylating agents include trichloroacetimidates, which react with sulfonamides under thermal conditions without the need for a catalyst. organic-chemistry.org

N-acylation can also occur at the sulfonamide nitrogen. The resulting N-acyl sulfonamides are activated compounds that can themselves be used as acylating agents for modifying biological molecules like proteins. acs.org

| Reaction Type | Reagents/Catalyst | Conditions | Product |

| N-Alkylation with Alcohols | Alcohol, Iridium complex (e.g., [Cp*Ir(biimH₂)(H₂O)][OTf]₂), Base (e.g., Cs₂CO₃) | Water, Microwave irradiation | N-Alkyl-nonane-1-sulfonamide |

| N-Alkylation with Alcohols | Alcohol, Ruthenium complex (e.g., [Ru(p-cymene)Cl₂]₂), Phosphine ligand | Toluene, Heat | N-Alkyl-nonane-1-sulfonamide |

| N-Alkylation with Trichloroacetimidates | Trichloroacetimidate derivative | Toluene, Reflux | N-Alkyl-nonane-1-sulfonamide |

| N-Methylation | Trimethyl phosphate (B84403) (TMP), Ca(OH)₂ | DMF, water, or neat | N-Methyl-nonane-1-sulfonamide |

Modifications and Derivatization of the Alkyl Chain

The derivatization of the nine-carbon alkyl chain of this compound presents a different set of chemical challenges compared to the sulfonamide moiety. The nonane (B91170) chain is a saturated, unactivated hydrocarbon, making site-selective functionalization difficult. The sulfonamide group itself does not typically act as an effective directing group for C-H functionalization on a long, flexible alkyl chain in the same way it directs reactions on an adjacent aromatic ring. acs.org

Despite these challenges, established methods for alkane functionalization could potentially be applied to the nonane chain, provided the conditions are compatible with the sulfonamide group.

Free-Radical Halogenation: This classic method involves reacting the alkane with a halogen (e.g., Br₂ or Cl₂) under UV light or with a radical initiator. This would likely produce a mixture of constitutional isomers of halo-nonane-1-sulfonamide, with some selectivity for the secondary carbons. The resulting alkyl halides are valuable intermediates that can be converted to other functional groups (alcohols, amines, nitriles) through nucleophilic substitution reactions.

Late-Stage C-H Functionalization: Modern synthetic chemistry has made strides in the catalytic C-H functionalization of alkanes. While challenging, certain palladium or rhodium-based catalytic systems can activate C-H bonds. However, achieving high regioselectivity on a long linear chain like nonane without a directing group remains a significant hurdle. Allylic C-H amination is a known reaction where an aliphatic sulfonamide can be coupled to an olefin, but this involves the sulfonamide as a reagent rather than the substrate undergoing C-H functionalization of its alkyl chain. nih.gov

It is important to note that specific literature examples detailing the functionalization of the nonane chain in this compound are scarce, and these proposed reactions are based on general principles of organic chemistry.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. nih.govrsc.org The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a multi-target mechanism of action. nih.gov

The this compound scaffold is an attractive component for such hybrids. The sulfonamide group is a well-established pharmacophore found in numerous clinically used drugs, while the long alkyl chain can impart lipophilicity, potentially enhancing membrane permeability or interaction with hydrophobic binding pockets.

Examples of this strategy with other sulfonamides can inform the potential for this compound:

Linking to Heterocyclic Scaffolds: Arylsulfonamides have been combined with carboxamide pharmacophores to create novel cytotoxic agents for cancer research. mdpi.com Similarly, the this compound moiety could be attached to various heterocyclic systems known for their biological activities.

Conjugation with Natural Products: In one study, sulfonamides were linked to a derivative of the antimicrobial natural product pleuromutilin, resulting in hybrid molecules with potent antibacterial activity. nih.gov This demonstrates the feasibility of conjugating an alkylsulfonamide scaffold to a complex natural product to generate new therapeutic candidates.

The synthesis of such hybrids would typically involve preparing a derivative of this compound (e.g., by reacting the sulfonamide nitrogen) and coupling it with the second pharmacophore through a suitable linker.

This compound as a Precursor or Intermediate in Organic Synthesis

Beyond its direct use or derivatization, this compound can serve as a valuable precursor or intermediate for the synthesis of other molecules. Its ability to be transformed into different functional groups makes it a versatile building block.

The most significant application as an intermediate stems from the reductive cleavage of its N-S bond (after N-alkylation). chemrxiv.orgchemrxiv.org This reaction effectively makes this compound a precursor to nonane-1-sulfinate . Sodium sulfinates are versatile intermediates that are not always readily accessible but can be used to synthesize a wide array of other compounds. researchgate.net For example, the nonane-1-sulfinate generated from this compound can be:

Oxidatively aminated with a different amine to produce a new, more complex sulfonamide (sulfonamide interconversion). chemrxiv.org

Reacted with alkyl halides to form nonyl sulfones. chemrxiv.org

Converted to other sulfur-containing functional groups.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Specific Isomers of Nonane-1-sulfonamide

The synthesis of sulfonamides is a well-established field, with the reaction between primary or secondary amines and sulfonyl chlorides in the presence of a base being the most common method. researchgate.net However, the development of methodologies for producing specific isomers of aliphatic sulfonamides like this compound presents ongoing challenges and opportunities. Researchers are exploring innovative strategies to achieve higher yields, better selectivity, and more environmentally friendly processes.

Recent advancements include photocatalytic methods for the direct conversion of strong, aliphatic C(sp3)-H bonds into alkyl sulfinic acids, which can then be converted to the corresponding sulfonamides. researchgate.net Another promising approach involves the use of deep eutectic solvents (DESs), which are biodegradable and cost-effective, for the synthesis of sulfonamides from amines and sulfonyl chlorides at room temperature. uniba.it These methods offer a more sustainable alternative to traditional synthetic routes.

The table below summarizes some novel synthetic approaches that could be adapted for the specific synthesis of this compound isomers.

| Synthetic Approach | Key Features | Potential for this compound |

| Photocatalytic C-H Activation | Direct functionalization of C-H bonds, mild reaction conditions. | Could allow for regioselective synthesis of branched isomers of nonane (B91170) sulfonamide. |

| Deep Eutectic Solvents (DESs) | Sustainable, reusable solvents, mild conditions, high yields. uniba.it | Offers a greener and more efficient route for the primary synthesis of this compound. |

| Mechanochemical Synthesis | Solvent-free or low-solvent conditions, high efficiency. thieme-connect.com | Could provide a scalable and environmentally friendly method for industrial production. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. | Enables continuous production with high purity and yield. |

In-depth Mechanistic Studies of Complex Reactions involving Aliphatic Sulfonamides

Understanding the intricate mechanisms of reactions involving aliphatic sulfonamides is crucial for optimizing existing synthetic methods and discovering new transformations. While the general mechanism of sulfonamide formation is known, the specific pathways in more complex reactions, especially those involving metal catalysts or photoredox conditions, are still being elucidated. thieme-connect.comacs.org

For instance, copper-catalyzed three-component reactions of sulfonyl azides, alkynes, and amines have been studied to understand the formation of various products. acs.org These studies, combining experimental data and computational analysis, have revealed the role of key intermediates like N-sulfonyl triazolyl copper species and ketenimines in dictating the reaction outcome. acs.org

Recent research has also focused on the generation and reactivity of sulfonyl radicals from sulfonamides under photocatalytic conditions. acs.org This approach opens up new avenues for the late-stage functionalization of complex molecules containing a sulfonamide group, transforming it from a mere structural component into a reactive handle. acs.org

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational modeling and experimental work is revolutionizing the discovery of new chemical reactions and the optimization of existing ones. silicos-it.befrontiersin.org In the context of this compound and other aliphatic sulfonamides, computational tools are being employed for several purposes:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to study reaction mechanisms, predict activation barriers, and understand the factors controlling regioselectivity and stereoselectivity. bohrium.commdpi.com This information can guide the design of new catalysts and reaction conditions.

Virtual Screening of Catalysts and Substrates: Computational methods allow for the rapid screening of large libraries of potential catalysts and substrates, identifying promising candidates for experimental validation. silicos-it.be This accelerates the discovery process and reduces the experimental workload.

Understanding Structure-Property Relationships: Computational studies can elucidate the relationship between the molecular structure of sulfonamides and their physical and chemical properties. tandfonline.com This knowledge is valuable for designing molecules with specific desired characteristics.

The integration of these computational approaches with high-throughput experimentation is expected to significantly accelerate the pace of innovation in sulfonamide chemistry. silicos-it.be

Exploration of this compound in Material Science and Catalysis

While sulfonamides are primarily known for their applications in medicinal chemistry, there is growing interest in exploring their potential in material science and catalysis. cymitquimica.comresearchgate.net The unique properties of the sulfonamide group, such as its ability to form strong hydrogen bonds and its hydrolytic stability, make it an attractive functional group for designing new materials. acs.orgprinceton.edu

For example, sulfonamides have been incorporated into polymers to create materials with specific properties. They have also been used to modify the surface of materials to enhance their performance. The long alkyl chain of this compound could impart hydrophobicity and self-assembly properties to materials, making it a candidate for applications in coatings, surfactants, and drug delivery systems.

In the field of catalysis, sulfonamides can act as ligands for metal catalysts or as organocatalysts themselves. nih.gov The development of bifunctional sulfonamide organocatalysts that can activate both the nucleophile and the electrophile in a reaction has shown promise in asymmetric synthesis. nih.gov The specific properties of this compound as a catalyst or ligand remain an open area for investigation.

Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is essential for understanding reaction kinetics, identifying intermediates, and optimizing process conditions. polito.itacs.org Advanced spectroscopic techniques are playing an increasingly important role in this area.

In-situ Infrared (IR) Spectroscopy: This technique allows for the direct observation of changes in the vibrational modes of molecules during a reaction, providing valuable information about the formation of products and the disappearance of reactants. acs.org It can be used to monitor the progress of sulfonamide synthesis and identify key intermediates. acs.org

Mass Spectrometry (MS): Real-time MS techniques can be used to identify and quantify the components of a reaction mixture, including transient intermediates. acs.org This provides detailed mechanistic insights that are often difficult to obtain by other methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about the species present in a reaction mixture, allowing for the unambiguous identification of reactants, products, and intermediates.

The combination of these techniques with chemometric data analysis can provide a comprehensive understanding of complex reaction systems, leading to the development of more efficient and robust synthetic processes for compounds like this compound. polito.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.